4-(4-Aminopyridin-3-yl)benzonitrile
CAS No.: 1258620-63-1
Cat. No.: VC0088690
Molecular Formula: C12H9N3
Molecular Weight: 195.225
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1258620-63-1 |
---|---|
Molecular Formula | C12H9N3 |
Molecular Weight | 195.225 |
IUPAC Name | 4-(4-aminopyridin-3-yl)benzonitrile |
Standard InChI | InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) |
Standard InChI Key | LMXKFBBQTCXHDY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
4-(4-Aminopyridin-3-yl)benzonitrile is an organic compound with a distinctive molecular structure that influences its chemical behavior and potential applications. The compound has been cataloged and characterized with the following identifiers:
Parameter | Value |
---|---|
CAS Number | 1258620-63-1 |
Molecular Formula | C12H9N3 |
Molecular Weight | 195.225 g/mol |
IUPAC Name | 4-(4-aminopyridin-3-yl)benzonitrile |
The molecule consists of a benzonitrile group connected to a 4-aminopyridine moiety, creating a structure with multiple functional groups that contribute to its chemical reactivity and potential biological interactions.
Structural Features and Characteristics
The structure of 4-(4-Aminopyridin-3-yl)benzonitrile incorporates several key functional elements that define its chemical behavior. The compound features a benzene ring substituted with a cyano (-CN) group, forming the benzonitrile portion. This is connected to a pyridine ring that contains an amino (-NH2) group at the 4-position. The connection between these two ring systems occurs at the 3-position of the pyridine ring, creating a biaryl structure with unique electronic properties.
This arrangement of functional groups contributes to the compound's potential for molecular interactions. The amino group can serve as a hydrogen bond donor, while the nitrogen in the pyridine ring and the cyano group can function as hydrogen bond acceptors. These features make the compound potentially valuable for interactions with biological macromolecules such as proteins and nucleic acids.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 4-(4-Aminopyridin-3-yl)benzonitrile is primarily determined by its functional groups. The compound contains three key reactive sites: the cyano group, the amino group, and the pyridine nitrogen. Each of these functional groups can participate in different types of chemical reactions, making the compound versatile for chemical transformations.
The cyano group can undergo hydrolysis to form carboxylic acids or amides, reduction to form amines, and nucleophilic addition reactions. The amino group can participate in various reactions including acylation, alkylation, and diazotization. The pyridine nitrogen can act as a nucleophile in certain reactions and can also be protonated to form salts. These reactive capabilities make 4-(4-Aminopyridin-3-yl)benzonitrile valuable as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry.
Biological Activity and Applications
Research Applications
In the realm of scientific research, 4-(4-Aminopyridin-3-yl)benzonitrile serves as a valuable tool for various applications. Its potential in medicinal chemistry is particularly noteworthy due to its ability to interact with biological targets. The compound may serve as a lead structure for the development of bioactive molecules with therapeutic potential.
Additionally, the compound's chemical structure makes it a versatile intermediate for synthesizing more complex molecules. This versatility extends its utility beyond biological applications to areas such as materials science and synthetic organic chemistry. The presence of multiple functional groups allows for selective modifications to create derivatives with tailored properties for specific applications.
Current Research Directions
Structure-Activity Relationship Studies
Current research on 4-(4-Aminopyridin-3-yl)benzonitrile and related compounds focuses on establishing structure-activity relationships (SARs) to better understand how structural modifications affect biological activity. By systematically varying substitution patterns on both the benzonitrile and aminopyridine portions of the molecule, researchers aim to identify structural features that enhance interaction with specific biological targets.
These SAR studies provide valuable insights into the molecular determinants of activity and selectivity, guiding the rational design of more potent and selective compounds. The insights gained from such studies contribute to the broader understanding of molecular recognition in biological systems and aid in the development of compounds with improved properties for specific applications.
Future Research Opportunities
Several promising research directions for 4-(4-Aminopyridin-3-yl)benzonitrile warrant further investigation. One area of opportunity is the development of optimized synthetic methodologies to improve yield, reduce reaction time, and minimize the formation of byproducts. Advances in synthetic approaches would enhance the accessibility of this compound for research applications.
Another important direction is the comprehensive characterization of the compound's biological activities through high-throughput screening against various biological targets. Such screening efforts could identify novel applications in drug discovery and development. Additionally, computational studies to model the compound's interactions with potential biological targets could provide valuable insights for rational drug design efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume